molecular formula C11H13BrClN B8056873 1-(2-Bromo-3-chlorobenzyl)pyrrolidine

1-(2-Bromo-3-chlorobenzyl)pyrrolidine

Cat. No.: B8056873
M. Wt: 274.58 g/mol
InChI Key: HPHHAAPQONTIKE-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-chlorobenzyl)pyrrolidine is a halogenated pyrrolidine derivative characterized by a benzyl group substituted with bromine and chlorine at the 2- and 3-positions, respectively. Pyrrolidine-based compounds are widely studied for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties . The bromine and chlorine substituents in this compound likely enhance its lipophilicity and metabolic stability, making it a candidate for drug development or chemical intermediate synthesis.

Properties

IUPAC Name

1-[(2-bromo-3-chlorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN/c12-11-9(4-3-5-10(11)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHHAAPQONTIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C(=CC=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-chlorobenzyl)pyrrolidine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-bromo-3-chlorobenzyl chloride with pyrrolidine. This reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 1-(2-Bromo-3-chlorobenzyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-chlorobenzyl)pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted benzyl derivatives.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development:
The compound is primarily investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, including receptors and enzymes. Research indicates that similar pyrrolidine-containing compounds exhibit:

  • Anti-cancer properties: Compounds with analogous structures have shown effectiveness in inhibiting cancer cell proliferation by targeting microtubule formation, crucial for cell division.
  • Anti-inflammatory effects: Pyrrolidine derivatives are often studied for their ability to modulate inflammatory pathways.
  • Neuroprotective properties: Some studies suggest potential neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Research has focused on the biological activity of 1-(2-Bromo-3-chlorobenzyl)pyrrolidine through various in vitro assays. Interaction studies have demonstrated its binding affinity to several receptors, which aids in elucidating its pharmacological profile. Notably:

  • Binding Affinity: Docking studies indicate that this compound can effectively bind to tubulin, inhibiting microtubule formation, which is critical for cancer cell proliferation.
  • Comparative Efficacy: In comparison to other similar compounds, 1-(2-Bromo-3-chlorobenzyl)pyrrolidine shows unique pharmacological effects due to its specific halogen substitution pattern, which influences its reactivity and biological activity.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrrolidine derivatives in various therapeutic contexts:

  • Anticancer Activity: A study demonstrated that related compounds exhibited significant antiproliferation properties against human cancer cell lines such as MCF7 and HCT116. Some derivatives showed higher efficacy than standard treatments like sunitinib .
  • Neuropharmacology: Research into RXFP3 antagonists has revealed potential applications of pyrrolidine derivatives in managing metabolic syndrome and alcohol addiction, indicating broader therapeutic implications beyond oncology .
  • In Vitro Evaluations: In vitro assays have confirmed the ability of certain derivatives to induce apoptosis in cancer cells, supporting their development as potential anticancer agents .

Mechanism of Action

The mechanism by which 1-(2-Bromo-3-chlorobenzyl)pyrrolidine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The bromine and chlorine atoms can enhance binding affinity through halogen bonding or hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
1-(2-Bromo-3-chlorobenzyl)pyrrolidine C₁₁H₁₂BrClN 276.58 2-Br, 3-Cl on benzyl Potential intermediate for drug design N/A
1-(3-Bromobenzyl)pyrrolidine C₁₁H₁₄BrN 240.14 3-Br on benzyl Catalogued as a heterocyclic building block
1-(2-Methylbenzyl)pyrrolidine C₁₂H₁₇N 175.27 2-CH₃ on benzyl Synthesized via alkylation (65% yield); NMR data available
1-(3-Bromo-2-methoxybenzyl)pyrrolidine C₁₂H₁₆BrNO 270.2 3-Br, 2-OCH₃ on benzyl Commercial product (95% purity)
(2-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone C₁₂H₁₄BrNO 268.15 Benzoyl group (2-Br, 3-CH₃) Structural isomer with ketone functionality

Halogen Position and Electronic Effects

  • 1-(2-Bromo-3-chlorobenzyl)pyrrolidine : The electron-withdrawing Br and Cl substituents at ortho and meta positions may reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitution reactions.
  • 1-(3-Bromo-2-methoxybenzyl)pyrrolidine : The methoxy group at position 2 introduces steric bulk and electron-donating effects, which could modulate binding interactions in biological systems .

Functional Group Variations

  • Benzyl vs. Benzoyl Derivatives: Replacing the benzyl group with a benzoyl moiety (e.g., (2-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone) introduces a ketone, altering hydrogen-bonding capacity and dipole moments . This modification could influence pharmacokinetic properties such as solubility and target affinity.

Biological Activity

1-(2-Bromo-3-chlorobenzyl)pyrrolidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

1-(2-Bromo-3-chlorobenzyl)pyrrolidine features a pyrrolidine ring substituted with a 2-bromo-3-chlorobenzyl group. The presence of halogen atoms (bromine and chlorine) is significant as they often enhance the biological activity of organic compounds.

Biological Activity Overview

The biological activity of 1-(2-Bromo-3-chlorobenzyl)pyrrolidine has been primarily investigated through its antibacterial and antifungal properties, as well as its potential anticancer effects.

Antibacterial Activity

Research indicates that pyrrolidine derivatives can exhibit significant antibacterial properties. A study focused on various pyrrolidine derivatives found that those with halogen substitutions displayed enhanced activity against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to 1-(2-Bromo-3-chlorobenzyl)pyrrolidine were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values below 125 µg/mL for some derivatives .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
1-(2-Bromo-3-chlorobenzyl)pyrrolidineStaphylococcus aureus<125
1-(2-Bromo-3-chlorobenzyl)pyrrolidineEscherichia coli<125

Antifungal Activity

In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. Studies have shown that certain pyrrolidine derivatives can inhibit fungal growth, with some exhibiting potent activity against common fungal pathogens. The specific efficacy of 1-(2-Bromo-3-chlorobenzyl)pyrrolidine in this context remains an area for further exploration but is supported by the general trend observed in related compounds .

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been documented in various studies. For instance, a series of pyrrolidine-based compounds were tested against human cancer cell lines, revealing varying degrees of cytotoxicity. While specific data on 1-(2-Bromo-3-chlorobenzyl)pyrrolidine is limited, related compounds have demonstrated the ability to reduce cell viability in cancer models significantly .

Table 2: Anticancer Activity of Pyrrolidine Derivatives

CompoundCancer Cell LineViability (%) at 100 µM
Related Pyrrolidine DerivativeA549 (Lung Cancer)66
Related Pyrrolidine DerivativeHSAEC (Non-cancerous)78–86

Case Studies

Several studies have highlighted the biological activities associated with pyrrolidine derivatives:

  • MurA Inhibition : A study identified novel inhibitors based on pyrrolidinediones that showed significant inhibition of MurA, an enzyme critical for bacterial cell wall synthesis. This finding suggests that structurally related compounds like 1-(2-Bromo-3-chlorobenzyl)pyrrolidine could be explored for similar inhibitory effects .
  • Antiparasitic Activity : Research into pyrrolo[2,3-d]pyrimidines indicated their potential as antiparasitic agents, which may provide insights into the broader biological activity spectrum of pyrrolidine derivatives .

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